L-Ornithine 7-amido-4-methylcoumarin, carbonate salt
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Overview
Description
L-Ornithine 7-amido-4-methylcoumarin, carbonate salt is a fluorogenic substrate used in various biochemical assays. This compound is particularly useful in the study of enzyme activities, such as aminopeptidases, due to its ability to release a fluorescent product upon enzymatic cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine 7-amido-4-methylcoumarin, carbonate salt typically involves the coupling of L-ornithine with 7-amido-4-methylcoumarin. This reaction is often facilitated by the use of coupling agents such as carbodiimides under mild conditions to ensure the preservation of the functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated synthesizers to ensure high yield and purity. The carbonate salt form is achieved by neutralizing the product with carbonic acid, which helps in stabilizing the compound for storage and use .
Chemical Reactions Analysis
Types of Reactions
L-Ornithine 7-amido-4-methylcoumarin, carbonate salt primarily undergoes hydrolysis reactions when exposed to specific enzymes. This hydrolysis results in the release of 7-amido-4-methylcoumarin, which is fluorescent and can be easily detected .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of aminopeptidases or other proteolytic enzymes. The reaction conditions are usually mild, often carried out at physiological pH and temperature to mimic biological conditions .
Major Products Formed
The major product formed from the enzymatic hydrolysis of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence and is used as a marker in various assays .
Scientific Research Applications
L-Ornithine 7-amido-4-methylcoumarin, carbonate salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-Ornithine 7-amido-4-methylcoumarin, carbonate salt involves its enzymatic cleavage by aminopeptidases. The enzyme recognizes the L-ornithine moiety and cleaves the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to determine the activity of the enzyme .
Comparison with Similar Compounds
Similar Compounds
L-Leucine 7-amido-4-methylcoumarin: Another fluorogenic substrate used for studying leucine aminopeptidase activity.
L-Phenylalanine 7-amido-4-methylcoumarin: Used for phenylalanine aminopeptidase assays.
Uniqueness
L-Ornithine 7-amido-4-methylcoumarin, carbonate salt is unique due to its specific recognition by ornithine aminopeptidases, making it a valuable tool for studying these enzymes in various biological and clinical contexts .
Properties
Molecular Formula |
C17H23N3O5 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
carbonic acid;2,5-diamino-N-(5-methyl-7-oxo-8H-naphthalen-2-yl)pentanamide |
InChI |
InChI=1S/C16H21N3O2.CH2O3/c1-10-7-13(20)9-11-8-12(4-5-14(10)11)19-16(21)15(18)3-2-6-17;2-1(3)4/h4-5,7-8,15H,2-3,6,9,17-18H2,1H3,(H,19,21);(H2,2,3,4) |
InChI Key |
NQQIKBXCMIESGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CC2=C1C=CC(=C2)NC(=O)C(CCCN)N.C(=O)(O)O |
Origin of Product |
United States |
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